molecular formula C14H16O2 B8609914 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one

5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one

Cat. No.: B8609914
M. Wt: 216.27 g/mol
InChI Key: OBOBLRJKHUNDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxybenzaldehyde, the following steps can be employed:

    Allylation: Reacting 2-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 5-allyl-2-hydroxybenzaldehyde.

    Propylation: Introducing a propyl group at the 4-position through a Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.

    Cyclization: Cyclizing the intermediate under acidic conditions to form the benzofuran ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of this compound epoxide or this compound aldehyde.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one: can be compared with other benzofuran derivatives:

    5-methyl-2-benzofuran-1(3H)-one: Lacks the allyl and propyl groups, resulting in different chemical properties and biological activities.

    5-allyl-2-benzofuran-1(3H)-one: Similar structure but without the propyl group, leading to variations in reactivity and applications.

    4-propyl-2-benzofuran-1(3H)-one:

The unique combination of the allyl and propyl groups in This compound

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

5-prop-2-enyl-4-propyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H16O2/c1-3-5-10-7-8-12-13(9-16-14(12)15)11(10)6-4-2/h3,7-8H,1,4-6,9H2,2H3

InChI Key

OBOBLRJKHUNDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1COC2=O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 5-bromo-4-propyl-2-benzofuran-1(3H)-one (130 mg, 0.51 mmol) and a stir bar was added allyl tri-n-butyltin (0.24 mL, 0.76 mmol), PdCl2(dppf)-DCM complex (42 mg, 0.051 mmol), lithium chloride (65 mg, 1.5 mmol), and tolene (5 mL). The mixture was sealed with a condensor, purged with nitrogen three times, and heated to reflux for 5 hours. The crude reaction was diluted with EtOAc, adsorbed onto silica gel, and purified by MPLC. Removal of solvent gave rise to 5-allyl-4-propyl-2-benzofuran-1(3H)-one (60 mg, 44% yield) as a light yellow oil.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.